![molecular formula C12H16O B14329876 {[(Pent-3-en-1-yl)oxy]methyl}benzene CAS No. 98689-66-8](/img/structure/B14329876.png)
{[(Pent-3-en-1-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Pent-3-en-1-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a pent-3-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pent-3-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with pent-3-en-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of pent-3-en-1-ol attacks the benzyl chloride, resulting in the formation of the desired ether compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(Pent-3-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alkane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
{[(Pent-3-en-1-yl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which {[(Pent-3-en-1-yl)oxy]methyl}benzene exerts its effects involves interactions with specific molecular targets. The benzene ring can participate in π-π interactions, while the pent-3-en-1-yloxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: Similar structure but with a hydroxyl group instead of the pent-3-en-1-yloxy group.
Benzyl chloride: Similar structure but with a chlorine atom instead of the pent-3-en-1-yloxy group.
Phenethyl alcohol: Similar structure but with an ethyl group instead of the pent-3-en-1-yloxy group.
Uniqueness
{[(Pent-3-en-1-yl)oxy]methyl}benzene is unique due to the presence of the pent-3-en-1-yloxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in its simpler analogs.
Propriétés
Numéro CAS |
98689-66-8 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
pent-3-enoxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2-6,8-9H,7,10-11H2,1H3 |
Clé InChI |
PQJXGJWVTQHJNA-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


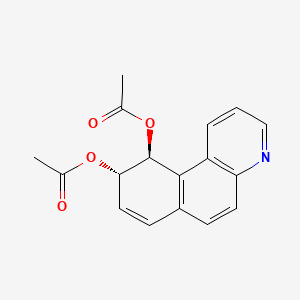

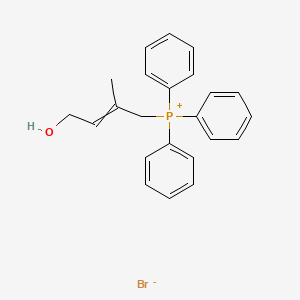

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
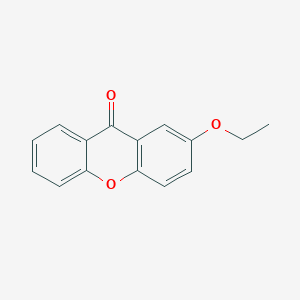
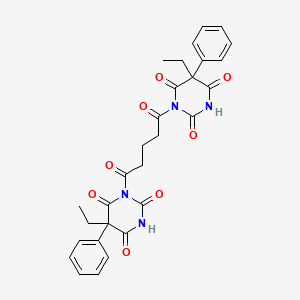
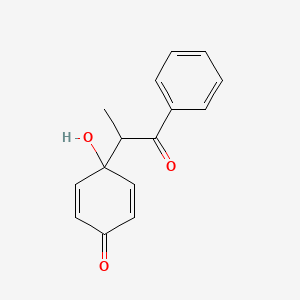

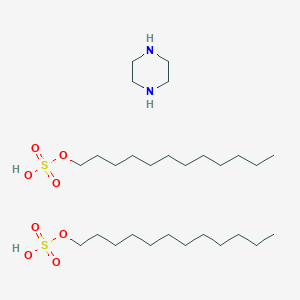

![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
